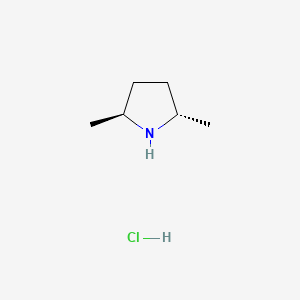

(2S,5S)-2,5-Dimethylpyrrolidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

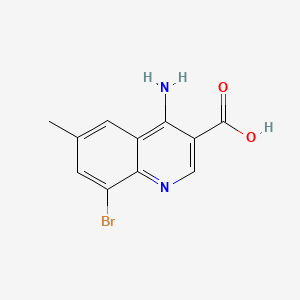

“(2S,5S)-2,5-Dimethylpyrrolidine hydrochloride” is a chemical compound with the CAS Number: 138133-34-3 . It has a molecular weight of 135.64 and its IUPAC name is (2S,5S)-2,5-dimethylpyrrolidine hydrochloride .

Molecular Structure Analysis

The molecular formula of “(2S,5S)-2,5-Dimethylpyrrolidine hydrochloride” is C6H14ClN . The InChI code is 1S/C6H13N.ClH/c1-5-3-4-6(2)7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1 .

Physical And Chemical Properties Analysis

“(2S,5S)-2,5-Dimethylpyrrolidine hydrochloride” is a solid at room temperature . It should be stored in an inert atmosphere .

Scientific Research Applications

Asymmetric Synthesis : A study by Zwaagstra et al. (1993) developed a new synthetic route for (2S,5S)-dimethylpyrrolidine, which can also be applied to synthesize the (2R,5R)-enantiomer. This synthesis provides the C2-symmetric pyrrolidine enantiomerically pure (e.e. ≥ 97%) and is significant for its potential applications in asymmetric synthesis (Zwaagstra, Meetsma, & Feringa, 1993).

Assignment of Absolute Configuration : Perrone and Tortorella (1978) developed a method for assigning the absolute configuration to trans-2,5-dimethylpyrrolidine. This method involves radical chlorination and cyclization of optically active amines, providing a way to determine the absolute configuration of related compounds (Perrone & Tortorella, 1978).

Analysis in Urinary Assay : Ogata, Iwamoto, and Taguchi (1991) used high-performance liquid chromatography (HPLC), gas chromatography (GC), and spectrophotometry to examine 2,5-dimethylpyrrole, derived from 2,5-hexanedione in the urine of subjects exposed to n-hexane. This study suggests the compound's application in the detection and analysis of occupational exposure to certain chemicals (Ogata, Iwamoto, & Taguchi, 1991).

Enantioselective Biotransformations in Organic Synthesis : Chen et al. (2012) reported on the use of an amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides and its application in organic synthesis. This process demonstrates the potential for using biotransformation techniques in the synthesis of enantiomerically pure compounds (Chen, Gao, Wang, Zhao, & Wang, 2012).

Pharmacokinetic and Metabolic Studies : The metabolism of related compounds, such as cis-2,5-dimethylpyrrolidine-1-carboxanilide in various rodents, has been studied by Mitchell and Waring (1978), highlighting its pharmacokinetic properties and potential therapeutic applications (Mitchell & Waring, 1978).

Safety and Hazards

The safety information available indicates that “(2S,5S)-2,5-Dimethylpyrrolidine hydrochloride” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name |

(2S,5S)-2,5-dimethylpyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-5-3-4-6(2)7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHNFHHYTYQLIO-GEMLJDPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N1)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H](N1)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,5S)-2,5-Dimethylpyrrolidine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid methyl ester](/img/no-structure.png)

![7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol](/img/structure/B597407.png)